(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid
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Overview
Description
(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid is a compound that falls under the category of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid typically involves the protection of the amino group of piperidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
(S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperidine during the synthesis process, preventing unwanted side reactions. The compound is later deprotected under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino]-3-(pyridin-2-yl)propanoic acid: This compound also contains the Fmoc group and is used in similar applications.
3-[(9H-fluoren-9-yl)methoxy]carbonyl amino)-4-(methylamino)benzoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Uniqueness
What sets (S)-3-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)propanoic acid apart is its specific structure, which includes a piperidine ring. This structure provides unique properties that make it particularly useful in the synthesis of certain peptides and other complex molecules .
Properties
IUPAC Name |
3-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)12-11-16-6-5-13-24(14-16)23(27)28-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21H,5-6,11-15H2,(H,25,26)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEWZDAVWPLFAA-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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